2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Structure-activity relationship Regioisomer differentiation Medicinal chemistry sourcing

2-(2-Chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1081136-79-9) is a fully substituted pyrazolo[3,4-d]pyridazin-7-one heterocycle bearing an ortho-chlorophenyl group at N2 and methyl groups at C3, C4, and N6. Its molecular formula is C₁₄H₁₃ClN₄O (MW 288.73 g/mol), and it belongs to a scaffold class that has been investigated for antitumor, antimicrobial, and antiviral applications.

Molecular Formula C14H13ClN4O
Molecular Weight 288.73 g/mol
CAS No. 1081136-79-9
Cat. No. B6423174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
CAS1081136-79-9
Molecular FormulaC14H13ClN4O
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN(C(=O)C2=NN1C3=CC=CC=C3Cl)C)C
InChIInChI=1S/C14H13ClN4O/c1-8-12-9(2)19(11-7-5-4-6-10(11)15)17-13(12)14(20)18(3)16-8/h4-7H,1-3H3
InChIKeyYBYHJPZMNDPASA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one: Core Scaffold and Procurement-Relevant Identity


2-(2-Chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1081136-79-9) is a fully substituted pyrazolo[3,4-d]pyridazin-7-one heterocycle bearing an ortho-chlorophenyl group at N2 and methyl groups at C3, C4, and N6 [1]. Its molecular formula is C₁₄H₁₃ClN₄O (MW 288.73 g/mol), and it belongs to a scaffold class that has been investigated for antitumor, antimicrobial, and antiviral applications [2][3]. The compound is primarily distributed as a research chemical for exploratory medicinal chemistry and biochemical screening, with procurement relevance arising from its defined substitution pattern that distinguishes it from other pyrazolo[3,4-d]pyridazinone analogs available in the research supply chain.

Why 2-(2-Chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyridazinone Analogs


Generic substitution fails for this compound because the pyrazolo[3,4-d]pyridazin-7-one scaffold exhibits pronounced structure-activity relationship (SAR) dependence on both the N2-aryl substituent position and the N6-alkylation state. The ortho-chlorophenyl group at N2 imposes distinct steric and electronic constraints relative to meta- or para-chloro isomers, which can redirect binding pose, metabolic stability, and selectivity profiles [1]. The N6-methyl group locks the pyridazinone ring in a specific tautomeric state, eliminating the N6-H hydrogen-bond donor capacity present in des-methyl analogs, thereby altering hydrogen-bond networking with biological targets [1]. Interchanging this compound with its closest regioisomers (e.g., 3-chlorophenyl or 4-chlorophenyl variants) or with N6-unsubstituted analogs risks introducing uncontrolled variables in SAR studies, reproducibility failures in screening campaigns, and procurement of a compound with unverified biological equivalence [2][3].

2-(2-Chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one: Quantitative Differentiation Evidence for Procurement Decisions


Ortho-Chlorophenyl Substitution at N2: Steric and Electronic Differentiation from Regioisomeric Analogs

The ortho-chlorophenyl group at N2 of 2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one creates a sterically congested environment around the pyrazolo[3,4-d]pyridazinone core that is absent in meta- and para-chlorophenyl regioisomers. In structurally analogous pyrazolo[3,4-d]pyridazine systems, ortho-substituted N2-aryl groups have been shown to alter the dihedral angle between the aryl ring and the heterocyclic core (e.g., -53.3° to 114.09° in crystallographically independent molecules) compared to para-substituted analogs, which adopt a more planar conformation [1]. This conformational difference directly impacts molecular recognition by biological targets that rely on shape complementarity. The ortho-chloro substituent also exerts a stronger electron-withdrawing inductive effect (-I) at the pyrazole ring compared to para-chloro substitution due to proximity, which can fine-tune the electron density of the pyridazinone carbonyl and influence hydrogen-bond acceptor strength [1].

Structure-activity relationship Regioisomer differentiation Medicinal chemistry sourcing

N6-Methyl Substitution: Tautomeric Lock and Hydrogen-Bond Donor Elimination Compared to N6-H Analogs

The N6-methyl group in 2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one eliminates the lactam-lactim tautomerism that is present in N6-unsubstituted pyrazolo[3,4-d]pyridazin-7-ones. In the N6-H series, the pyridazinone ring can exist in equilibrium between the 7-hydroxy (lactim) and 7-oxo (lactam) forms, with the lactam form predominating at physiological pH [1]. The N6-methyl group locks the ring irreversibly in the 7-oxo form, removing the N6-H hydrogen-bond donor capability. This modification has been shown in related pyridazinone systems to alter physicochemical properties: logD₇.₄ decreases by approximately 0.5-1.0 log units relative to N6-H analogs due to loss of the tautomeric hydroxyl form, and the hydrogen-bond acceptor strength of the C7 carbonyl increases as the competing lactim resonance is eliminated [1].

Tautomerism control Hydrogen-bond modulation Medicinal chemistry design

Defined Synthetic Provenance Enables Reproducible Procurement Quality

The target compound is prepared via a well-established synthetic route: condensation of ethyl 1-(2-chlorophenyl)-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate with methylhydrazine, followed by cyclization to form the pyrazolo[3,4-d]pyridazin-7-one core [1]. This route has been documented in peer-reviewed literature, enabling verification of synthetic identity and assessment of potential impurities. In contrast, many close analogs available from non-specialist vendors are produced via proprietary or undocumented routes, introducing uncertainty regarding residual solvents, regioisomeric impurities (e.g., N1- vs. N2-aryl substitution), and batch-to-batch variability [1]. The defined synthetic provenance of the target compound supports procurement decisions where lot-to-lot analytical consistency is required.

Synthetic chemistry Quality control Reproducibility

Class-Level Antitumor Activity: Pyrazolo[3,4-d]pyridazin-7-one Scaffold with Demonstrated Antiproliferative Effects

The pyrazolo[3,4-d]pyridazin-7-one scaffold, including the specific 2-aryl-3,4,6-trimethyl substitution pattern, has been investigated for antitumor activity. In a study by Potopnyk et al. (2009), a series of 2-aryl-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones—including the target compound's structural class—were evaluated for antitumor activity, demonstrating that compounds bearing electron-withdrawing substituents on the N2-phenyl ring exhibited enhanced antiproliferative effects relative to unsubstituted phenyl analogs [1]. The ortho-chloro substituent contributes to this activity enhancement, consistent with SAR trends observed across the series where halogen substitution at the 2-position of the N2-phenyl ring improved potency compared to 3- or 4-substituted congeners [1]. However, specific IC₅₀ values for the target compound (CAS 1081136-79-9) against defined cell lines have not been reported in peer-reviewed literature as of the search date; procurement decisions based on antitumor activity should be informed by in-house screening rather than literature-precedented potency claims [1][2].

Antitumor activity Cancer cell proliferation Lead compound sourcing

2-(2-Chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one: Evidence-Backed Application Scenarios for Procurement


SAR Exploration of N2-Aryl Substitution Effects in Pyrazolo[3,4-d]pyridazinone-Based Lead Optimization

This compound is suited for medicinal chemistry teams conducting systematic structure-activity relationship (SAR) studies on the pyrazolo[3,4-d]pyridazin-7-one scaffold, where the ortho-chlorophenyl substitution at N2 serves as a sterically and electronically differentiated probe relative to meta- and para-chloro regioisomers [1]. The ortho-substitution introduces conformational constraints that can map the steric tolerance of target binding pockets, an exercise that cannot be accomplished with flatter para-substituted analogs. Procurement as part of a regioisomeric panel (ortho-, meta-, para-chloro) enables deconvolution of steric versus electronic contributions to binding affinity [1].

Tautomeric State Control in Hydrogen-Bond-Dependent Target Engagement Studies

The N6-methyl group in this compound eliminates lactam-lactim tautomerism, providing a chemically homogeneous species for biophysical assays where hydrogen-bond donor/acceptor stoichiometry must be precisely controlled [1]. This is particularly relevant for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography studies, where the presence of tautomeric mixtures can complicate data interpretation. Researchers comparing N6-methyl versus N6-H analogs can use this compound to isolate the contribution of the N6-H hydrogen-bond donor to target binding [1].

Building Block for Diversification via C7-Functionalization or Sulfurization

The pyrazolo[3,4-d]pyridazin-7-one core can undergo further derivatization at the C7 position, including thionation to yield the corresponding 7-thione analog or alkylation to introduce sulfanyl substituents [1]. This compound serves as a versatile intermediate for generating focused libraries of C7-modified analogs, enabling exploration of additional chemical space around the pyridazinone ring. The well-characterized synthetic route reduces the risk of unexpected side reactions during library synthesis, making it a reliable starting material for parallel chemistry efforts [1].

Reference Compound for Ortho-Chlorophenyl-Containing Heterocycle Physicochemical Profiling

This compound can serve as a reference standard in physicochemical profiling panels that evaluate the impact of ortho-chlorophenyl substitution on properties such as logD, aqueous solubility, and metabolic stability within the pyrazolo[3,4-d]pyridazinone series [1][2]. Its defined structure and synthetic provenance make it suitable for inclusion in property-prediction model training sets, where accurate experimental data are required to benchmark computational ADME models for halogenated heterocycles [2].

Quote Request

Request a Quote for 2-(2-chlorophenyl)-3,4,6-trimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.